molecular formula C11H13N3O2 B182511 (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol CAS No. 199014-14-7

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Cat. No. B182511
CAS RN: 199014-14-7
M. Wt: 219.24 g/mol
InChI Key: PIRGPSAINQOQSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-Methoxybenzyl esters, has been discussed in the literature . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .

Scientific Research Applications

Semiconductor Preparation

This compound is used in the preparation of semiconductors, which are essential components in modern electronic devices. It helps in creating nanosheets and nanocrystals which are crucial for the development of new electronic materials .

Organic Synthesis

It serves as a reagent for various organic reactions, including the synthesis of quinolines, which are a class of compounds with numerous pharmaceutical applications .

Ligand for Metal Complexes

The triazole moiety of the compound has been reported to be highly effective as ligands for transition and late transition metal complexes. This is important for catalysis and other applications in chemical research .

Accelerated Copper-Catalyzed Reactions

It accelerates copper-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) at low catalyst loading in PEG-H2O as a green reaction media. This is significant for creating a more sustainable and environmentally friendly chemical synthesis process .

properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRGPSAINQOQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444743
Record name {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

CAS RN

199014-14-7
Record name {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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